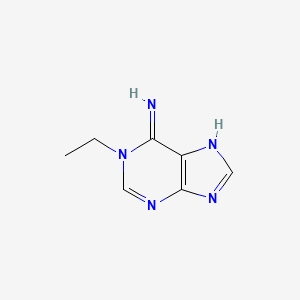
1-Ethyladenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyladenine is a modified nucleobase derived from adenine, one of the four nucleobases in the nucleic acids of DNA and RNA This compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the first position of the adenine ring
准备方法
The synthesis of 1-ethyladenine can be achieved through several methods. One common approach involves the alkylation of adenine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions. Another method involves the use of ethyl sulfate as the alkylating agent, which reacts with adenine in an aqueous solution .
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can be optimized for large-scale production by adjusting parameters like temperature, pressure, and flow rates.
化学反应分析
1-Ethyladenine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Ethyladenine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying nucleic acid interactions and the mechanisms of DNA replication and repair.
Medicine: Research has explored its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: It is used in the development of novel materials, such as polymers and nanomaterials, due to its unique chemical properties
作用机制
The mechanism of action of 1-ethyladenine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with DNA and RNA functions. This disruption can lead to the inhibition of DNA replication and transcription, making it a potential candidate for antiviral and anticancer therapies. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
相似化合物的比较
1-Ethyladenine can be compared with other modified nucleobases, such as:
9-Ethyladenine: Similar in structure but with the ethyl group attached to the ninth position. It has different biological activities and receptor affinities.
2-Alkyladenines: These compounds have alkyl groups at the second position and exhibit distinct chemical and biological properties.
8-Alkyladenines: Alkyl groups at the eighth position result in different receptor selectivities and biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
21802-48-2 |
|---|---|
分子式 |
C7H9N5 |
分子量 |
163.18 g/mol |
IUPAC 名称 |
1-ethyl-7H-purin-6-imine |
InChI |
InChI=1S/C7H9N5/c1-2-12-4-11-7-5(6(12)8)9-3-10-7/h3-4,8H,2H2,1H3,(H,9,10) |
InChI 键 |
OWKBVCFUBQHCRK-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=NC2=C(C1=N)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
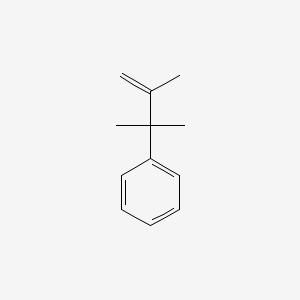
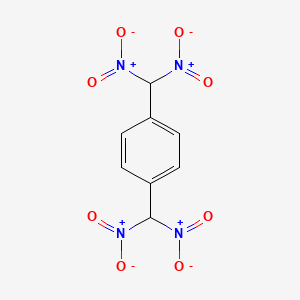
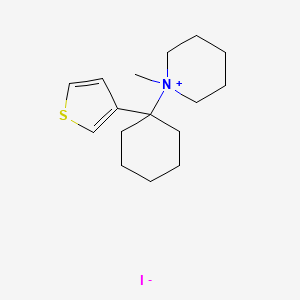

![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
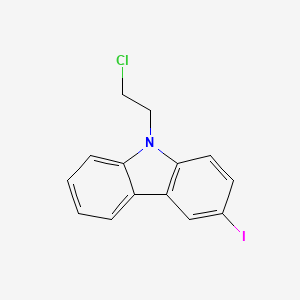
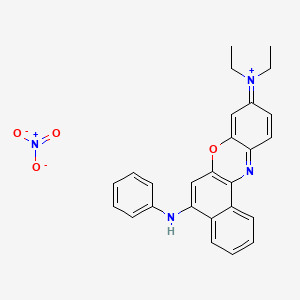


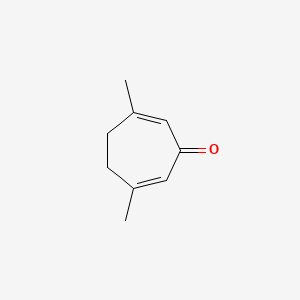
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
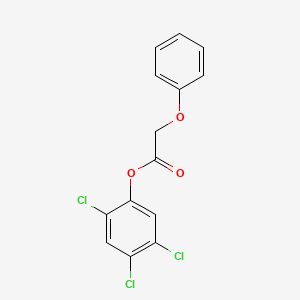
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
